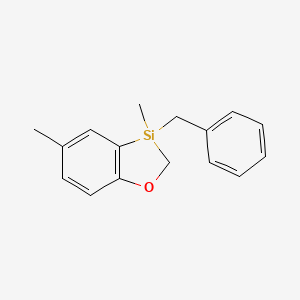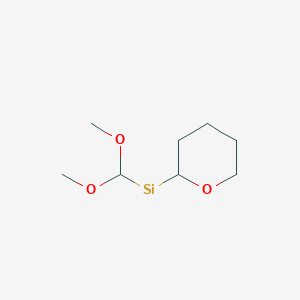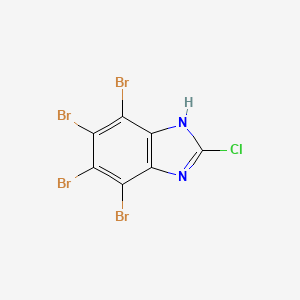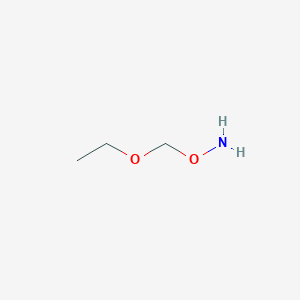![molecular formula C25H47N3O8Si2 B14260421 N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide CAS No. 213414-84-7](/img/structure/B14260421.png)
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide typically involves the condensation reactions of pyridine-2,6-dicarboxylic acid or its derivatives with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. The compound’s triethoxysilyl groups can interact with various surfaces, enhancing its binding affinity and stability. This interaction can lead to the formation of highly stable and reactive species, which can be utilized in various catalytic and sensing applications .
Comparison with Similar Compounds
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is unique due to its triethoxysilyl groups, which provide enhanced binding affinity and stability compared to other pyridine-2,6-dicarboxamide derivatives. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its coordination chemistry applications.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the formation of metal complexes.
2,6-Bis(pyridine-2-carboxamido)pyridine: Another derivative with applications in coordination chemistry.
Properties
CAS No. |
213414-84-7 |
|---|---|
Molecular Formula |
C25H47N3O8Si2 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
2-N,6-N-bis(3-triethoxysilylpropyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H47N3O8Si2/c1-7-31-37(32-8-2,33-9-3)20-14-18-26-24(29)22-16-13-17-23(28-22)25(30)27-19-15-21-38(34-10-4,35-11-5)36-12-6/h13,16-17H,7-12,14-15,18-21H2,1-6H3,(H,26,29)(H,27,30) |
InChI Key |
CRLRBJRTTODRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=NC(=CC=C1)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)


![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)

![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)


